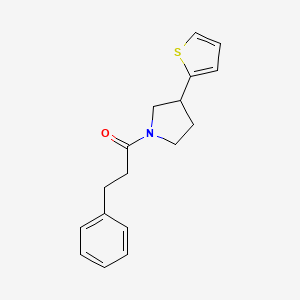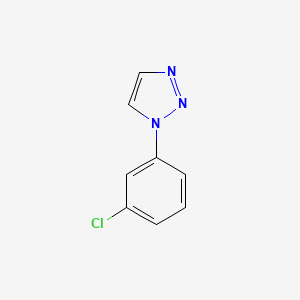
N-(4-methoxybenzyl)-2-(5-(4-methoxyphenyl)isoxazol-3-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methoxybenzyl)-2-(5-(4-methoxyphenyl)isoxazol-3-yl)acetamide is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound belongs to the class of isoxazole derivatives and has been found to exhibit various biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Synthetic Utility in Pharmaceutical Products
N-(4-methoxybenzyl)-2-(5-(4-methoxyphenyl)isoxazol-3-yl)acetamide, due to its acetamide moiety, is significant in the synthesis of pharmaceutical and natural products. The acetamide group is a pivotal functional unit present in many bioactive molecules. Research by Sakai et al. (2022) introduced p-methoxybenzyl N-acetylcarbamate potassium salt (PM-BENAC-K) and 2,4-dimethoxybenzyl N-acetylcarbamate potassium salt (2,4-DM-BENAC-K) as refined versions of benzyl N-acetylcarbamate potassium salt (BENAC-K). These compounds serve as versatile equivalents of N-acetamide and protected nitrogen nucleophiles, useful in synthesizing natural and pharmaceutical products Sakai et al., 2022.
Potential Antipsychotic Applications
An exploration of novel antipsychotic agents led to the synthesis of a series of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, utilizing functionalities that could serve as isosteric replacements for the amino and ketone groups found in related active compounds. This research aimed at developing compounds with antipsychotic-like profiles without the typical interaction with dopamine receptors, thus offering a novel approach to antipsychotic therapy. Among the compounds synthesized, 1,3-dimethyl-4-(iminophenylmethyl)-1H-pyrazol-5-ol exhibited reduced spontaneous locomotion in mice without causing ataxia and did not bind to D2 dopamine receptors in vitro, suggesting its potential as a novel antipsychotic agent Wise et al., 1987.
Propiedades
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4/c1-24-17-7-3-14(4-8-17)13-21-20(23)12-16-11-19(26-22-16)15-5-9-18(25-2)10-6-15/h3-11H,12-13H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRDAYNKZRMVDTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CC2=NOC(=C2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N1-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2784594.png)
![N-(2-methylbenzo[d]thiazol-5-yl)-1-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-3-carboxamide](/img/structure/B2784596.png)
![7-[4-(methoxyacetyl)piperazin-1-yl]-3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2784598.png)
![4-{5-Benzyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-6-cyclobutylpyrimidine](/img/structure/B2784599.png)
![2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-butylphenyl)acetamide](/img/structure/B2784600.png)
![8-ethoxy-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2784603.png)





![3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)propanamide](/img/structure/B2784613.png)
![N-(2-(1H-indol-3-yl)ethyl)-7-hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2784614.png)
![2-[(2-Chlorophenyl)methyl]-4,6,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2784617.png)